molecular formula C15H15N3O2S B2657362 Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate CAS No. 725275-38-7

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate

Cat. No.: B2657362
CAS No.: 725275-38-7
M. Wt: 301.36
InChI Key: MGAPSJPVRQEINT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate (CAS: 725275-38-7) is a thiourea-functionalized benzoate derivative with the molecular formula C₁₅H₁₅N₃O₂S and a molecular weight of 301.37 g/mol. Its structure comprises a pyridin-3-yl group linked via a carbamothioyl (thiourea) moiety to the para-position of an ethyl benzoate ester (Fig. 1). Its thiourea group enhances metal-binding capabilities and may influence biological activity, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

ethyl 4-(pyridin-3-ylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-20-14(19)11-5-7-12(8-6-11)17-15(21)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPSJPVRQEINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with pyridine-3-carbamothioyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Ethyl benzoate + thiourea Pyridin-3-yl, carbamothioyl 301.37 Aquaporin inhibition, metal chelation
Ethyl 4-(carbamoylamino)benzoate Ethyl benzoate + urea Carbamoyl (urea) ~208.21* Intermediate for enzyme inhibitors
Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino benzoate Ethyl benzoate + benzoxadiazole Nitrobenzoxadiazole 329.29* Fluorescent probes, triazole synthesis
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) Ethyl benzoate + secondary amine 2-hydroxyphenylmethyl 285.31* Crystal structure studies, H-bonding
Methyl 4-(carbamoylamino)benzoate Methyl benzoate + urea Carbamoyl (urea), methyl ester ~194.18* Comparative solubility studies

*Calculated based on molecular formulas from referenced evidence.

Key Comparative Analysis

Functional Group Impact on Bioactivity

  • Thiourea vs. Urea Analogs: The thiourea group in the target compound enhances metal-binding capacity compared to urea derivatives (e.g., Ethyl 4-(carbamoylamino)benzoate).
  • Heterocyclic Modifications: Replacement of the pyridin-3-yl group with a nitrobenzoxadiazole () introduces fluorescence properties, making such derivatives useful in imaging or diagnostic applications. Conversely, the pyridine ring in the target compound may improve solubility in polar solvents due to its basic nitrogen .

Solubility and Pharmacokinetics

  • The 2-hydroxyphenylmethyl substituent in WEFQEG () introduces a phenolic hydroxyl group, increasing hydrophilicity compared to the target compound’s pyridine-thiourea system. This difference may influence membrane permeability and bioavailability .

Biological Activity

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a pyridine ring and a benzoate moiety. The presence of the carbamothioyl group is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyridine ring and carbamothioyl group facilitate binding to various molecular targets, potentially leading to modulation of enzyme activity or alteration of cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity :
    • This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.
  • Anticancer Properties :
    • Research has shown that compounds similar to this compound can inhibit certain cancer cell lines. For example, derivatives containing pyridine rings have demonstrated significant cytotoxic effects against various cancer types, indicating that this compound may also possess anticancer properties .
  • Enzyme Inhibition :
    • The compound's interaction with enzymes involved in metabolic pathways has been explored. Studies suggest that it may act as an inhibitor for specific kinases implicated in cancer progression, making it a candidate for further development as an anticancer therapeutic .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

A study conducted on related compounds demonstrated that those containing the pyridine moiety exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways, highlighting the potential of this compound as a lead compound for cancer therapy .

Case Study: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antimicrobial agents.

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